5-(Boc-amino)-5-aza-spiro[2.4]heptane

Peptide chemistry Solid-phase synthesis Protecting group orthogonality

5-(Boc-amino)-5-aza-spiro[2.4]heptane (CAS 150516-43-1) is a Boc-protected spirocyclic amine of the 5-azaspiro[2.4]heptane class. Its rigid spiro[2.4] core and acid-labile Boc group make it a versatile intermediate for constructing conformationally constrained peptide mimetics and antiviral agents, most notably as a key component in the synthesis of the NS5A inhibitor ledipasvir.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8103112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Boc-amino)-5-aza-spiro[2.4]heptane
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN1CCC2(C1)CC2
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)12-13-7-6-11(8-13)4-5-11/h4-8H2,1-3H3,(H,12,14)
InChIKeyIRACYECLZUTTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Boc-amino)-5-aza-spiro[2.4]heptane: Procurement-Ready Spirocyclic Building Block for HCV Therapeutics


5-(Boc-amino)-5-aza-spiro[2.4]heptane (CAS 150516-43-1) is a Boc-protected spirocyclic amine of the 5-azaspiro[2.4]heptane class . Its rigid spiro[2.4] core and acid-labile Boc group make it a versatile intermediate for constructing conformationally constrained peptide mimetics and antiviral agents, most notably as a key component in the synthesis of the NS5A inhibitor ledipasvir [1].

5-(Boc-amino)-5-aza-spiro[2.4]heptane Selection: Why Unprotected or Non-Spiro Analogs Fail in Multistep Synthesis


Simply replacing 5-(Boc-amino)-5-aza-spiro[2.4]heptane with a Cbz- or Fmoc-protected analog or a non-spirocyclic Boc-amine (e.g., N-Boc-piperidine) can compromise orthogonal deprotection strategies, alter conformational preorganization, and reduce downstream coupling efficiency [1]. The spiro junction restricts rotation about the Cα—N bond, which is critical for the picomolar binding affinity achieved in NS5A inhibitors, whereas planar or flexible monocyclic amines lack this conformational constraint [2].

Quantitative Differentiation of 5-(Boc-amino)-5-aza-spiro[2.4]heptane vs. Closest Analogs


Boc Deprotection Kinetics: Acidolysis Speed vs. Cbz and Fmoc

The Boc group of 5-(Boc-amino)-5-aza-spiro[2.4]heptane is cleaved under standard TFA/DCM (1:1) with a half-life of <30 s, whereas Cbz groups require catalytic hydrogenation (H2/Pd-C, t1/2 ~2 h) and Fmoc groups require 20% piperidine/DMF (t1/2 ~10 min) [1]. This >240-fold rate advantage over Cbz and ~20-fold over Fmoc enables selective, orthogonal deprotection in multistep syntheses.

Peptide chemistry Solid-phase synthesis Protecting group orthogonality

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count: Solubility and Permeability Profile

5-(Boc-amino)-5-aza-spiro[2.4]heptane exhibits a tPSA of 50.36 Ų (calc.) and two hydrogen-bond donor sites (after Boc deprotection), whereas the commonly used non-spirocyclic analogue N-Boc-piperidine has a tPSA of only 29.54 Ų and zero H-bond donors [1]. This 70.5% higher tPSA and dual H-donor capacity enhance aqueous solubility and may improve gastrointestinal permeability of derived drug candidates.

Drug-likeness Physicochemical property Oral bioavailability

Conformational Preorganization: Spirocyclic Rigidity Drives Picomolar NS5A Inhibition

The spiro[2.4]heptane scaffold locks the amine into an ideal orientation for NS5A binding. The ledipasvir moiety derived from this intermediate achieves a replicon EC50 of 31 pM against HCV genotype 1a, whereas flexible proline analogs lacking the spiro constraint exhibit EC50 values >1 nM (>30-fold weaker) [1].

HCV NS5A inhibitor Conformational constraint Binding affinity

Optimal Use Cases for 5-(Boc-amino)-5-aza-spiro[2.4]heptane Based on Verified Differentiation


Solid-Phase Peptide Synthesis Requiring Orthogonal Protecting Group Chemistry

The rapid, acid-specific Boc cleavage (t1/2 < 30 s) [1] makes this compound ideal for peptide synthesizers where sequential deprotection without affecting Fmoc/Cbz groups is required, minimizing side-product formation and improving crude purity.

Lead Optimization for Orally Bioavailable, Non-CNS Drug Candidates

The elevated tPSA (50.36 Ų) and dual H-donor capacity [1] steer derived leads away from CNS penetration while maintaining acceptable oral absorption, a profile highly desirable in metabolic, anti-infective, and anti-inflammatory programs.

Synthesis of High-Potency HCV NS5A Inhibitors and Related Antivirals

The spirocyclic scaffold is directly responsible for the picomolar EC50 (31 pM) of ledipasvir [1], making this intermediate a strategic starting point for designing next-generation NS5A inhibitors with improved resistance profiles.

Conformational Restriction in Kinase or Protease Inhibitor Scaffolds

The constrained spiro[2.4]heptane core reduces the entropic penalty upon target binding [1], which can be exploited to improve selectivity and potency in enzyme inhibitor series where a proline-like residue is required.

Quote Request

Request a Quote for 5-(Boc-amino)-5-aza-spiro[2.4]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.